1-Chloro-2-iodonaphthalene

Übersicht

Beschreibung

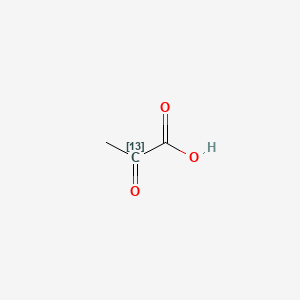

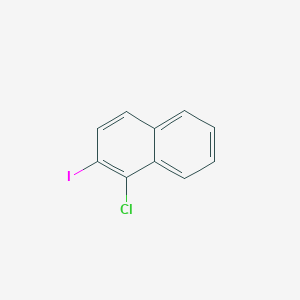

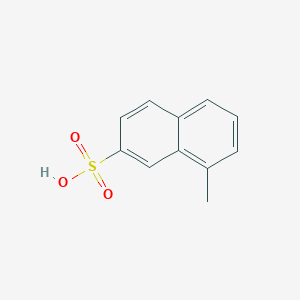

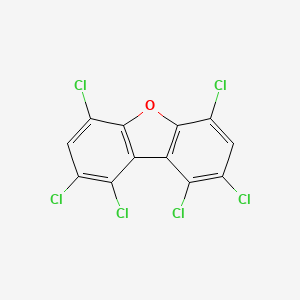

1-Chloro-2-iodonaphthalene is an organic chemical compound that belongs to the family of halogenated naphthalenes. It has a molecular formula of C10H6ClI and a molecular weight of 288.51 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Chloro-2-iodonaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon, with a chlorine atom substituted at one position and an iodine atom at another . The exact positions of these substitutions can be determined by the numbering in the compound’s name .

Wissenschaftliche Forschungsanwendungen

Observation of Cationic Wheland-like Intermediates

In a study by Twum et al. (2013), 1-iodonaphthalene-2,4-diamines were observed to form stable Wheland-like tetrahedral cationic species when combined with trifluoroacetic acid/chloroform. This reaction was significant for demonstrating the dynamic equilibria in the proton-deuterium exchange of aromatic protons and elucidating the mechanism for deiodination of 1-iodonaphthalene-2,4-diamines (Twum et al., 2013).

Metal-Free Synthesis of Substituted Naphthalenes

Barluenga et al. (2003) developed a novel metal-free approach for the synthesis of substituted naphthalenes, including 1-iodonaphthalene derivatives. This method employed a stepwise cycloaddition of o-alkynylbenzaldehyde derivatives with alkynes or alkenes, resulting in interesting substitution patterns and related naphthyl ketone derivatives (Barluenga et al., 2003).

Investigation of Photophysics and Photodissociation Dynamics

A study by Montero et al. (2010) focused on the ultrafast relaxation and dissociation channels of 1-iodonaphthalene. Using time-resolved femtosecond pump-probe mass spectrometry, the study provided insights into the relaxation of n sigma* and pi pi* states, with implications for understanding the photophysics and photodissociation dynamics of related compounds (Montero et al., 2010).

Safety and Hazards

While specific safety data for 1-Chloro-2-iodonaphthalene is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapors/spray, not ingesting the substance, and seeking immediate medical assistance if swallowed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-chloro-2-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTLPBDUNGSUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601119 | |

| Record name | 1-Chloro-2-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-iodonaphthalene | |

CAS RN |

701277-07-8 | |

| Record name | 1-Chloro-2-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyrano[2,3-c]pyridin-2-one](/img/structure/B3066016.png)

![Furo[2,3-c]pyridine, 2-methyl-](/img/structure/B3066033.png)

![1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066097.png)